molecular formula C4H2BrClN2O B1384301 5-Bromo-6-chloro-4(3H)-pyrimidinone CAS No. 89089-19-0

5-Bromo-6-chloro-4(3H)-pyrimidinone

Cat. No.: B1384301
CAS No.: 89089-19-0
M. Wt: 209.43 g/mol
InChI Key: DJLOSYPUWAVPKJ-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-4(3H)-pyrimidinone is a heterocyclic organic compound featuring both bromine and chlorine substituents on a pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-4(3H)-pyrimidinone typically involves halogenation reactions. One common method starts with 4(3H)-pyrimidinone, which undergoes bromination and chlorination under controlled conditions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while chlorination can be performed using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentration.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming carbon-carbon bonds with various organic groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.

Major Products: The products of these reactions vary depending on the reagents and conditions used. For example, nucleophilic substitution with an amine might yield an aminopyrimidine derivative, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
5-Bromo-6-chloro-4(3H)-pyrimidinone is utilized in the synthesis of compounds that inhibit the enzyme p70S6K, which is crucial for cell cycle regulation and tumor metastasis. In vitro studies have demonstrated that derivatives of this compound can significantly reduce the proliferation of cancer cells by inhibiting the p70S6K pathway, leading to decreased tumor cell viability.

Fibrotic Diseases
The compound has shown promise in treating fibrotic diseases by acting as an inhibitor of pathways involved in tissue scarring. In fibroblast cultures, derivatives derived from this compound have been tested for their efficacy in preventing fibrosis, resulting in reduced fibroblast activity and collagen deposition.

Pharmacology

Metabolic Disorders
Research indicates that compounds derived from this compound can modulate metabolic pathways, particularly in diabetes. Animal models with induced metabolic disorders treated with these compounds exhibited improved glucose tolerance and insulin sensitivity, suggesting potential therapeutic applications for metabolic regulation.

Neuroscience
In the field of neuropharmacology, derivatives of this compound are being investigated for their effects on neurological disorders. Studies involving neuronal cultures or animal models have shown improvements in cognitive functions and reductions in neurodegenerative markers, indicating potential benefits for conditions such as Alzheimer's disease.

Immunology

Anti-inflammatory Properties
The anti-inflammatory effects of this compound derivatives are being explored for their potential to treat inflammatory diseases. In studies where inflammation was induced in cell cultures or animal models, treatment with these compounds resulted in a significant reduction of inflammatory markers.

Vascular Biology

Angiogenesis Research
Research has also focused on the role of this compound derivatives in angiogenesis, the formation of new blood vessels. These compounds are being studied for their ability to influence vascular growth factors, which could have implications for both cancer therapy and tissue regeneration.

Genetic Research

Gene Expression Studies
In genetics and molecular biology, derivatives of this compound are used as tools to study gene expression and regulation mechanisms. These compounds facilitate investigations into cellular responses and genetic control pathways through techniques such as quantitative PCR (qPCR) and RNA sequencing.

Case Studies and Experimental Findings

Field Application Methods Results
OncologyInhibition of p70S6KIn vitro testing on cancer cell linesSignificant decrease in tumor cell viability
PharmacologyTreatment of fibrotic diseasesTesting on fibroblast culturesReduced fibroblast activity and collagen production
EndocrinologyModulation of metabolic pathwaysAdministration to animal models with metabolic disordersImproved glucose regulation and insulin response
NeuroscienceTreatment for neurodegenerative diseasesTreatment of neuronal cultures or animal modelsImprovements in cognitive functions; decrease in neurodegenerative markers
ImmunologyAnti-inflammatory effectsInduction of inflammation followed by treatmentMarked reduction in inflammatory markers
Vascular BiologyInfluence on angiogenesisInvestigation of vascular growth factorsPotential modulation of angiogenesis

Mechanism of Action

The mechanism by which 5-Bromo-6-chloro-4(3H)-pyrimidinone exerts its effects depends on its specific application. In medicinal chemistry, it often acts by binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    5-Bromo-4(3H)-pyrimidinone: Lacks the chlorine substituent, which can affect its reactivity and binding properties.

    6-Chloro-4(3H)-pyrimidinone: Lacks the bromine substituent, leading to different chemical behavior and applications.

    5-Bromo-6-methyl-4(3H)-pyrimidinone: The methyl group alters the electronic properties and steric profile of the molecule.

Uniqueness: 5-Bromo-6-chloro-4(3H)-pyrimidinone is unique due to the combined presence of both bromine and chlorine atoms, which confer distinct electronic and steric characteristics. These features make it particularly valuable in designing molecules with specific biological or material properties.

Biological Activity

5-Bromo-6-chloro-4(3H)-pyrimidinone is a heterocyclic compound that has garnered attention in various fields of biological research due to its significant biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C₄H₂BrClN₂O
  • Molecular Weight : 209.43 g/mol
  • CAS Number : 89089-19-0

This compound primarily functions as an inhibitor in various enzymatic pathways. Its structural characteristics allow it to interact with several biological targets, leading to diverse pharmacological effects.

Key Biological Targets

  • p70S6K Inhibition :
    • Application : This compound is utilized in the synthesis of derivatives that inhibit the enzyme p70S6K, crucial for cell cycle regulation and tumor metastasis.
    • Method : In vitro tests on cancer cell lines show that these derivatives significantly reduce cell proliferation by inhibiting the p70S6K pathway.
  • Fibrosis Treatment :
    • Application : Derivatives derived from this compound have been tested for their ability to inhibit pathways involved in tissue scarring.
    • Method : In fibroblast cultures, these compounds have demonstrated efficacy in reducing fibroblast activity and collagen production, suggesting potential therapeutic effects in fibrotic diseases.
  • Metabolic Regulation :
    • Application : Compounds based on this compound are being studied for their role in modulating metabolic pathways, particularly in diabetes.
    • Method : Animal models with induced metabolic disorders treated with these compounds showed improved glucose tolerance and insulin sensitivity.
  • Neuropharmacological Effects :
    • Application : Research indicates potential benefits in treating neurological disorders through modulation of neuronal signaling.
    • Method : Behavioral assessments and biochemical analyses in treated neuronal cultures or animal models suggest cognitive improvements and neuroprotective effects.

Case Studies and Experimental Data

Several studies have documented the biological activity of this compound and its derivatives:

Study FocusMethodologyKey Findings
Cancer Cell ProliferationIn vitro assays on various cancer cell linesSignificant reduction in cell viability through p70S6K inhibition.
Fibroblast ActivityCultured fibroblast assaysDecreased collagen deposition and fibroblast proliferation.
Metabolic DisordersAnimal model studiesEnhanced glucose regulation and improved insulin response.
Neurological AssessmentBehavioral tests in animal modelsPositive effects on cognitive function and neuronal health.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-6-chloro-4(3H)-pyrimidinone, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A common approach involves halogenation of pyrimidinone precursors. For example, oxidation with tert-butyl hydroperoxide (TBHP) in dimethylformamide (DMF) has been effective for analogous nitroso-to-nitro conversions in pyrimidinones . Optimization can include varying reaction temperatures (e.g., 60–80°C), stoichiometric ratios of halogenating agents (e.g., N-bromosuccinimide or SOCl₂), and catalysts (e.g., Lewis acids like FeCl₃). Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH to stabilize intermediates is critical.

Q. How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can identify tautomeric forms (e.g., keto-enol equilibrium) by analyzing chemical shifts for NH and carbonyl groups .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves hydrogen bonding patterns and stacking interactions, as demonstrated for structurally similar 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected m/z: ~223.93 for C₄H₂BrClN₂O) and isotopic patterns for Br/Cl .

Advanced Research Questions

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound, and how can contradictory data be resolved?

  • Methodological Answer : Tautomerism can be studied using UV-Vis spectroscopy in solvents of varying polarity (e.g., DMSO vs. water). Conflicting data may arise from proton exchange kinetics or impurities. To resolve this:

  • Perform variable-temperature NMR to observe dynamic equilibria .
  • Compare computational predictions (DFT calculations of tautomer stability) with experimental data .
  • Use deuterated solvents to suppress exchange broadening in NMR spectra.

Q. What computational strategies (e.g., DFT, MD simulations) predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for Suzuki-Miyaura coupling (e.g., bromine vs. chlorine substituent reactivity) .
  • Molecular Dynamics (MD) : Simulate solvation effects on transition states in polar aprotic solvents (e.g., DMF or THF) .
  • Validate predictions with kinetic studies (e.g., monitoring reaction rates via HPLC under varying conditions).

Q. What role could this compound play in prebiotic chemistry or biochemical pathways, based on its structural analogs?

  • Methodological Answer : Pyrimidinones are implicated in prebiotic nucleobase formation. Experimental approaches include:

  • Replicating formamide-based synthesis under simulated geothermal conditions (e.g., 80–120°C, anhydrous) to assess pyrimidinone stability .
  • Testing catalytic activity in phosphorylation reactions (e.g., using montmorillonite clay as a mineral matrix).
  • Analyzing UV resistance and hydrolysis rates to evaluate potential roles in early genetic systems.

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported halogenation regioselectivity for pyrimidinone derivatives?

  • Methodological Answer : Contradictions may stem from competing electrophilic pathways or solvent effects. Systematic approaches include:

  • Conducting kinetic isotope effect (KIE) studies to distinguish between radical vs. ionic mechanisms.
  • Comparing halogenation outcomes in protic (e.g., acetic acid) vs. aprotic (e.g., DCM) solvents .
  • Using directed ortho-metalation (DoM) strategies to pre-functionalize the pyrimidinone core and control substitution patterns .

Properties

IUPAC Name

5-bromo-4-chloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2O/c5-2-3(6)7-1-8-4(2)9/h1H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLOSYPUWAVPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586283
Record name 5-Bromo-6-chloropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89089-19-0
Record name 5-Bromo-6-chloro-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89089-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-chloropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-6-chloro-4(3H)-pyrimidinone
5-Bromo-6-chloro-4(3H)-pyrimidinone
5-Bromo-6-chloro-4(3H)-pyrimidinone
5-Bromo-6-chloro-4(3H)-pyrimidinone
5-Bromo-6-chloro-4(3H)-pyrimidinone
5-Bromo-6-chloro-4(3H)-pyrimidinone

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